Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate
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Overview
Description
Tert-butyl 8-cyano-5-azaspiro[25]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a cyano group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl cyanoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the formation of the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Material Science: The unique spirocyclic structure can be utilized in the development of novel materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to therapeutic effects in various diseases.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
- Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may lack the cyano group or have different substituents, leading to variations in their properties and applications.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-7-4-10(8-14)13(9-15)5-6-13/h10H,4-7,9H2,1-3H3 |
InChI Key |
KEAZWQKEBHHTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)C#N |
Origin of Product |
United States |
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